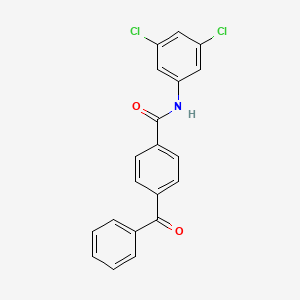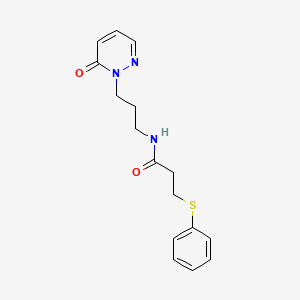![molecular formula C24H24ClN3O2S B2477779 4-chloro-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338964-20-8](/img/structure/B2477779.png)
4-chloro-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C24H24ClN3O2S and its molecular weight is 453.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Potential and Tumor Specificity
Cytotoxicity and Tumor Specificity
A study by Gul et al. (2016) explored sulfonamides as potential anticancer agents, showing significant cytotoxic activities, especially in the case of 3,4,5-trimethoxy and 4-hydroxy derivatives. These compounds demonstrated strong inhibition of human cytosolic isoforms, indicating their potential for further anti-tumor activity studies (Gul et al., 2016).
In Vitro Antitumor Activity
Sławiński and Brzozowski (2006) synthesized several 2-benzylthio-4-chlorobenzenesulfonamide derivatives and evaluated their in vitro antitumor activity. The study found that certain compounds displayed remarkable activity and selectivity toward specific cancer cell lines, such as non-small cell lung cancer and melanoma (Sławiński & Brzozowski, 2006).
Photodynamic Therapy Applications
- Photosensitizers in Cancer Treatment: Pişkin et al. (2020) synthesized zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups. These compounds showed high singlet oxygen quantum yield, making them potential Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Applications
- Antifungal Activity: A study by Gupta and Halve (2015) investigated novel azetidin-2-ones, including derivatives of benzenesulfonamide, for their antifungal activity. The compounds showed potent activity against Aspergillus niger & Aspergillus flavus, providing insights into structure-activity relationships (Gupta & Halve, 2015).
Molecular Structure Analysis
- Crystal Structure Investigation: The molecular structure of 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide was analyzed by Suchetan et al. (2011), revealing hydrogen bonding patterns and molecular layer formation in the crystal structure, contributing to the understanding of its physical properties (Suchetan, Foro, Gowda, & Prakash, 2011).
Antimicrobial Activity
- Bacterial Strain Inhibition: A 2012 study by Krátký et al. synthesized novel sulfonamides with 5-chloro-2-hydroxybenzaldehyde scaffolds, testing them for antimicrobial activity against various strains, including methicillin-sensitive and resistant Staphylococcus aureus (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).
Antioxidant Properties
- Antioxidant Activity of Ruthenium Complexes: A study by Gecibesler et al. (2020) investigated the antioxidant activities of ruthenium(II) complexes containing benzenesulfonamide, finding significant activity in various assays and inhibitory effects on xanthine oxidase, which could have implications for medical applications (Gecibesler, Dayan, Şerbetçi, & Demirtaş, 2020).
特性
IUPAC Name |
4-chloro-N-[2,5,6-trimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2S/c1-15-6-5-7-19(12-15)14-28-18(4)26-24-22(28)13-16(2)17(3)23(24)27-31(29,30)21-10-8-20(25)9-11-21/h5-13,27H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDZOHCXLRUXOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=NC3=C2C=C(C(=C3NS(=O)(=O)C4=CC=C(C=C4)Cl)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,5-dimethylthiazol-2-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2477697.png)
![(6-Chloropyridin-2-yl)-[2-(6-methylpyridin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B2477699.png)
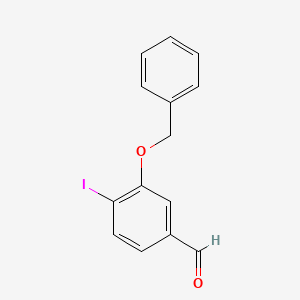
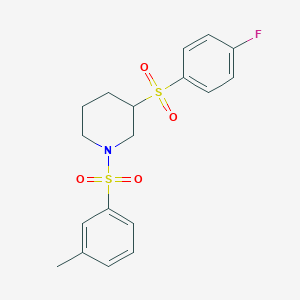


![1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole](/img/structure/B2477709.png)
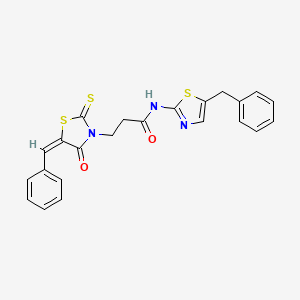
![N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477712.png)
